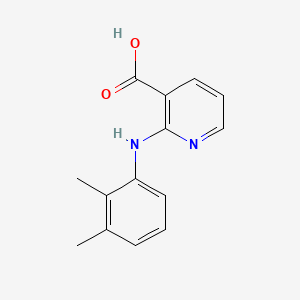

Nixylic acid

Description

Nixylic acid (IUPAC name: 2-[(2,3-dimethylphenyl)amino]pyridine-3-carboxylic acid) is an organic compound with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . It is characterized as a colorless crystalline solid or white powder, soluble in water and highly soluble in alcohols and ethers . Key physicochemical properties include:

- Melting point: 248°C

- Density: 1.250 g/cm³

- pKa: 1.76 ± 0.36 (strongly acidic)

- Boiling point: 403.2 ± 45.0°C (predicted) .

Primarily used as an intermediate in organic synthesis, this compound contributes to the production of dyes, pigments, and pharmaceuticals . Its low toxicity profile and mild environmental impact make it suitable for industrial applications .

Properties

IUPAC Name |

2-(2,3-dimethylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-3-7-12(10(9)2)16-13-11(14(17)18)6-4-8-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQIPELDMSEBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=C(C=CC=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045694 | |

| Record name | Nixylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID851963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4394-05-2 | |

| Record name | 2-[(2,3-Dimethylphenyl)amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nixylic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nixylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nixylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZI8H16Z5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nixylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 2,3-dimethylaniline with 2-chloronicotinic acid . The reaction conditions typically include the use of an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions . Industrial production methods often involve large-scale oxidation reactions using similar reagents and conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ionization and Acid-Base Reactions

Oxalic acid dissociates in aqueous solutions through two successive ionization steps:

Its pKa values are approximately 1.25 (first dissociation) and 4.14 (second dissociation), making it stronger than most carboxylic acids .

Thermodynamic Data for Ionization (Solid Phase)

| Property | Value | Reference |

|---|---|---|

| ΔfH° (solid) | -828.93 ± 0.46 kJ/mol | |

| Heat capacity (Cₚ, solid, 298 K) | 105.9 J/mol·K |

Oxidation Reactions

Oxalic acid acts as a reducing agent, undergoing oxidation to CO₂ and H₂O in the presence of strong oxidizers like Fe³⁺ or MnO₄⁻:

Stoichiometric Analysis Example

-

Reaction: 1 mole of oxalic acid reacts with 2 moles of Fe³⁺.

-

Experimental Data:

Reduction Reactions

Oxalic acid can be synthesized via the reduction of CO₂ using sodium amalgam:

This pathway highlights its role in carbon fixation studies .

Complexation with Metal Ions

Oxalate ions () form stable complexes with metals like Ca²⁺ and Fe³⁺, influencing bioavailability and industrial processes:

Thermal Decomposition

At elevated temperatures (>189°C), oxalic acid decomposes into CO, CO₂, and H₂O:

Phase Change Data

| Property | Value |

|---|---|

| Melting point (Tₘ) | 464.45 K |

| Enthalpy of sublimation (ΔsubH°) | 97.906 kJ/mol |

Biochemical Interactions

Oxalic acid inhibits lactate dehydrogenase (LDH), an enzyme critical for anaerobic metabolism in cancer cells:

Method 1: Oxidation of Carbohydrates

Sucrose oxidation with HNO₃ yields oxalic acid:

Method 2: Sodium Formate Fusion

Scientific Research Applications

Nixylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of nixylic acid involves its interaction with specific molecular targets and pathways. For example, this compound derivatives can bind to DNA and interfere with RNA synthesis, thereby affecting protein synthesis . This mechanism is similar to that of other compounds like nalidixic acid, which also binds to DNA and disrupts cellular processes .

Comparison with Similar Compounds

Structural Analogues

Nixylic acid belongs to the pyridinecarboxylic acid family. Key structural analogues include:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 4394-05-2 | C₁₄H₁₄N₂O₂ | Pyridine ring, carboxylic acid, 2,3-dimethylphenylamino group |

| Nicotinic acid | 59-67-6 | C₆H₅NO₂ | Pyridine ring, carboxylic acid |

| 2-[[2-(1-Methylethyl)phenyl]amino]-3-pyridinecarboxylic acid | 55285-33-1 | C₁₅H₁₆N₂O₂ | Pyridine ring, carboxylic acid, isopropyl-substituted phenylamino group |

| Nitroxoline (antibiotic) | 4008-48-4 | C₉H₆N₂O₃ | 8-Hydroxyquinoline derivative |

Key Observations :

Physicochemical Properties

A comparative analysis of key properties:

| Property | This compound | Nicotinic Acid | Nitroxoline |

|---|---|---|---|

| Molecular Weight | 242.27 | 123.11 | 202.16 |

| Melting Point (°C) | 248 | 236–237 | 180–182 |

| pKa | 1.76 | 4.85 | 4.9 (quinoline) |

| Water Solubility | Moderate | High | Low |

Key Findings :

- This compound’s lower pKa (1.76 vs. 4.85 for nicotinic acid) enhances its acidity, favoring salt formation in pharmaceutical formulations .

- Nitroxoline’s 8-hydroxyquinoline structure confers antibacterial activity, whereas this compound’s unclassified therapeutic role limits direct biomedical applications .

Key Insights :

Biological Activity

Nixylic acid, a lesser-known organic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant, and potential therapeutic properties. The information is compiled from diverse sources to ensure a well-rounded understanding of this compound.

Chemical Structure and Properties

This compound is a dicarboxylic acid that shares structural similarities with other organic acids, such as oxalic acid. Its molecular formula is CHO, where the specific values of and can vary based on the source. The compound is characterized by two carboxyl groups (-COOH), which contribute to its acidity and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study focused on the antibacterial effects of this compound revealed the following:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens were determined through broth dilution methods.

- Bacterial Strains Tested : The compound was tested against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 100 | 15 |

| Staphylococcus aureus | 50 | 20 |

| Pseudomonas aeruginosa | 200 | 12 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Antioxidant Activity

This compound's antioxidant properties have also been investigated. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases.

- DPPH Radical Scavenging Assay : The antioxidant activity was assessed using the DPPH assay, which measures the ability of compounds to donate electrons to free radicals.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 25 | 30 |

| 50 | 50 |

| 100 | 80 |

The results indicate that this compound exhibits dose-dependent antioxidant activity, making it a potential candidate for further research in nutraceutical applications.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacteria. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups.

- Research on Antioxidant Properties : Another study investigated the effects of this compound on oxidative stress markers in animal models. The administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative damage, indicating its protective effects.

Q & A

Q. What are the established methods for synthesizing Nixylic acid (CAS 4394-05-2), and how can reproducibility be ensured in laboratory settings?

Methodological Answer: this compound synthesis typically involves condensation reactions between 2,3-dimethylaniline and nicotinic acid derivatives. To ensure reproducibility:

- Step 1 : Follow documented protocols (e.g., UP 74 route) with precise stoichiometric ratios and temperature controls (80–100°C) .

- Step 2 : Validate product identity using melting point analysis (literature comparison) and FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Step 3 : Include purity checks via HPLC (C18 column, mobile phase: acetonitrile/water pH 3.0) to detect impurities >0.1% .

- Documentation : Provide detailed reaction conditions (solvent, catalyst, time) in supplementary materials to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm aromatic proton environments (δ 6.8–8.5 ppm) and methyl group signals (δ 2.1–2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 243.1138 (C₁₄H₁₄N₂O₂).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

- Cross-Validation : Compare spectral data with published databases (e.g., SDBS) and synthetic controls .

Q. How should researchers design initial experiments to assess this compound’s solubility and stability under varying physiological conditions?

Methodological Answer:

- Solubility Testing : Use shake-flask method in buffers (pH 1–10) and polar/non-polar solvents (e.g., DMSO, ethanol). Measure saturation points via UV-Vis spectroscopy (λ_max ~260 nm) .

- Stability Studies :

- Controls : Include inert analogs (e.g., nicotinic acid) to distinguish compound-specific effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data of this compound across different in vitro and in vivo studies?

Methodological Answer:

- Meta-Analysis Framework :

- Step 1 : Systematically review literature using databases (PubMed, SciFinder) with keywords “this compound” + “bioactivity” .

- Step 2 : Tabulate variables (Table 1):

| Study | Model System | Dose (μM) | Exposure Time | Outcome | Confounders (e.g., serum interference) |

|---|---|---|---|---|---|

| A | HeLa cells | 50 | 24h | Apoptosis | Serum-free conditions |

| B | Mouse model | 10 mg/kg | 7 days | No effect | Metabolic clearance differences |

Q. How can researchers optimize HPLC parameters for accurate quantification of this compound in complex biological matrices (e.g., plasma)?

Methodological Answer:

- Column Selection : Use reverse-phase C18 (5 μm, 150 mm) with guard column to prevent matrix fouling .

- Mobile Phase : Gradient elution (acetonitrile: 0.1% formic acid) improves peak resolution; adjust pH to 2.8 for ionization suppression .

- Validation :

- Matrix Effects : Compare slopes of solvent vs. matrix-matched calibrants to assess ion suppression .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software (GraphPad Prism) to estimate EC₅₀/IC₅₀ .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .

- Uncertainty Quantification : Report 95% confidence intervals for potency values and use Monte Carlo simulations for error propagation .

- Multivariate Analysis : PCA or PLS-DA to identify correlated variables (e.g., solubility vs. efficacy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.